Notch Signaling Preservation: JLK-6 vs. Pan-γ-Secretase Inhibitor IL-CHO in Primary Human T Cells
In primary human CD4+ and CD8+ T cells stimulated under Th1-polarizing conditions, JLK-6 (referred to as NS-GSI, Notch-sparing γ-secretase inhibitor) preserved NOTCH1 intracellular domain (NOTCH1IC) expression at levels comparable to vehicle control. In contrast, the conventional pan-γ-secretase inhibitor IL-CHO significantly reduced NOTCH1IC expression (P < 0.05) [1]. This represents a functional head-to-head comparison demonstrating JLK-6's unique Notch-sparing pharmacological profile.
| Evidence Dimension | NOTCH1 intracellular domain (NOTCH1IC) expression post-γ-secretase inhibition |
|---|---|
| Target Compound Data | JLK-6 (NS-GSI): NOTCH1IC levels not significantly different from vehicle control (DMSO) |
| Comparator Or Baseline | IL-CHO (pan-γ-secretase inhibitor): Significant reduction in NOTCH1IC expression; P < 0.05 vs. vehicle |
| Quantified Difference | Preserved Notch signaling with JLK-6 vs. significant inhibition with IL-CHO |
| Conditions | Human primary CD4+ and CD8+ T cells stimulated with anti-CD3ε/anti-CD28 for 72 hours under Th1-polarizing conditions; flow cytometric analysis of NOTCH1IC |
Why This Matters
Confirms JLK-6 can be used to inhibit Aβ production in Notch-dependent cellular contexts without introducing confounding Notch-mediated artifacts.
- [1] PMC3698520 (Figure 3G-H): Human CD4+ and CD8+ T cells treated with vehicle, NS-GSI JLK-6, or NOTCH-inhibiting GSI IL-CHO. NOTCH1IC expression measured by flow cytometry. National Center for Biotechnology Information. View Source
